A Technical Guide to 2-Amino-1-phenylethanol for Researchers and Drug Development Professionals
A Technical Guide to 2-Amino-1-phenylethanol for Researchers and Drug Development Professionals
An In-depth Review of the Synthesis, Properties, and Applications of a Versatile Chiral Building Block
Introduction
2-Amino-1-phenylethanol (also known as phenylethanolamine) is a pivotal organic compound recognized for its role as a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] With a structure analogous to catecholamine neurotransmitters like norepinephrine, it serves as a valuable scaffold in medicinal chemistry and a subject of interest in biochemical research.[2][3][4] Its chiral nature, owing to a stereocenter at the carbinol carbon, makes its enantiomerically pure forms particularly sought after for the development of stereospecific therapeutic agents, including analgesics, anti-inflammatory drugs, and adrenergic receptor agonists.[1][5][6][7][8] This guide provides a comprehensive overview of its chemical identity, properties, synthesis protocols, and significant applications relevant to the scientific community.
Chemical Identity and Structure
2-Amino-1-phenylethanol is a β-hydroxylated phenethylamine.[9] The presence of a hydroxyl group on the benzylic carbon creates a chiral center, allowing the compound to exist as two enantiomers, (R)- and (S)-, or as a racemic mixture.[9][10]
| Identifier | Value |
| CAS Number | 7568-93-6 (for racemic mixture)[11][12][13][14] |
| Molecular Formula | C₈H₁₁NO[11][14][15] |
| Molecular Weight | 137.18 g/mol [11][13][14][15] |
| IUPAC Name | 2-amino-1-phenylethanol |
| Synonyms | α-(Aminomethyl)benzyl alcohol, Phenylethanolamine, DL-β-Hydroxyphenethylamine[11][12][13] |
| SMILES | NCC(O)c1ccccc1[3][13] |
| InChI Key | ULSIYEODSMZIPX-UHFFFAOYSA-N[13] |
Physicochemical Properties
The properties of 2-Amino-1-phenylethanol are well-documented, providing essential data for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Appearance | White to pale yellow solid/powder | [9][12][15][16] |
| Melting Point | 56-58 °C | [9][13][16] |
| Boiling Point | 160 °C at 17 mmHg | [9][13][16] |
| Solubility | Soluble in water. Soluble in DMSO (up to 100 mg/mL) and Ethanol (up to 27 mg/mL). | [4][9] |
| Storage Conditions | Store at 0-8 °C for short-term. For long-term stock solutions, store at -20°C (1 year) or -80°C (2 years).[3][15] |
Synthesis Methodologies and Experimental Protocols
The synthesis of 2-Amino-1-phenylethanol can be achieved through both racemic and enantioselective routes. The choice of method depends on the desired stereochemistry of the final product.
Racemic Synthesis via Ring-Opening of Styrene Oxide
A common and efficient method for preparing racemic 2-Amino-1-phenylethanol is through the regioselective ring-opening of styrene oxide.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 2-phenyloxirane (styrene oxide, 1 g, 8.31 mmol) in anhydrous tetrahydrofuran (THF), add sodium bis(trimethylsilyl)amide (1M solution in THF, 29.08 mL, 29.08 mmol) at a temperature of 0-5 °C.[12]
-
Reaction Progression: Allow the mixture to warm to 25 °C and stir for 20 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).[12]
-
Quenching: Quench the reaction by adding water (2.5 mL) and continue stirring for an additional 5 hours.[12]
-
Workup and Isolation: Reduce the solvent volume by approximately 75% under reduced pressure. Extract the aqueous residue with dichloromethane (2 x 10 mL).[12]
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield pure 2-Amino-1-phenylethanol. This protocol has a reported yield of approximately 81%.[10][12]
Enantioselective Synthesis via Asymmetric Hydrogenation
For applications requiring optically pure enantiomers, asymmetric synthesis is crucial. The Noyori asymmetric hydrogenation provides an effective route.
Experimental Protocol:
-
Substrate Preparation: Convert 2-chloroacetophenone (phenacyl chloride) to the corresponding α-succinimido acetophenone by reacting it with potassium succinimide.[13][14][15]
-
Asymmetric Hydrogenation: Hydrogenate the resulting α-succinimido acetophenone using a chiral ruthenium complex (e.g., Ru(OTf)TsDPEN) in conjunction with a base and an optically active amine.[2][13][15] This step produces the optically active succinimido alcohol with high enantiomeric excess (reported up to 98% ee).[13][15]
-
Hydrolysis: Hydrolyze the succinimido alcohol using a dilute base to yield the final enantiomerically pure 2-Amino-1-phenylethanol in very good yield.[13][15]
Caption: Enantioselective synthesis workflow for 2-Amino-1-phenylethanol.
Applications in Research and Drug Development
2-Amino-1-phenylethanol is a compound of significant interest due to its structural similarity to endogenous neurotransmitters and its utility as a synthetic building block.
Precursor for Adrenergic Agonists
The phenylethanolamine scaffold is central to many β-adrenergic receptor agonists used in the treatment of asthma and heart failure.[5] Research has focused on synthesizing derivatives of 2-Amino-1-phenylethanol to develop novel β₂-adrenoceptor agonists.[6][7][8] These studies often involve modifying the amine or the phenyl ring to optimize receptor selectivity (β₂ vs. β₁) and pharmacological properties like oral bioavailability.[7][8]
Chiral Building Block in Asymmetric Synthesis
The enantiomers of 2-Amino-1-phenylethanol are valuable chiral auxiliaries and starting materials for the asymmetric synthesis of complex molecules.[1] Its defined stereochemistry allows for the controlled introduction of a chiral center, which is a critical aspect of modern pharmaceutical development.
Biochemical and Pharmacological Research
As a noradrenaline analogue, 2-Amino-1-phenylethanol and its hydrochloride salt are used as molecular tools in pharmacological studies to investigate neurotransmitter systems and sympathetic functions.[2][4] Research suggests it may modulate dopamine signaling pathways and influence the body's "fight-or-flight" response, providing insights into potential treatments for neurological disorders.[1][2]
Other Applications
Derivatives of 2-Amino-1-phenylethanol have also shown potential as antimalarial agents.[3] Furthermore, the compound is utilized in the formulation of surfactants and emulsifiers in the cosmetics industry.[1]
Biological Activity and Signaling
The biological activity of 2-Amino-1-phenylethanol and its derivatives is primarily linked to the adrenergic system. As an analogue of norepinephrine, it can interact with adrenergic receptors.[4] Drug discovery programs have leveraged this scaffold to create biased ligands for the β₂-adrenoceptor. Biased agonists preferentially activate either the G-protein-dependent signaling pathway (leading to effects like bronchodilation) or the β-arrestin-dependent pathway (involved in receptor desensitization and other signaling events).[5] The development of β-arrestin-biased agonists from the 2-Amino-1-phenylethanol scaffold is an active area of research, with potential applications in treating heart failure and asthma by minimizing undesirable side effects associated with traditional agonists.[5]
Caption: Biased agonism at the β₂-adrenoceptor by 2-Amino-1-phenylethanol derivatives.
Conclusion
2-Amino-1-phenylethanol is more than a simple chemical intermediate; it is a foundational component in the development of advanced therapeutics. Its well-defined chemical and physical properties, coupled with versatile and scalable synthesis routes, ensure its continued relevance. For researchers in drug discovery, the phenylethanolamine scaffold offers a proven and adaptable platform for designing novel modulators of critical biological pathways, particularly within the adrenergic system. A thorough understanding of its synthesis and chemical behavior is essential for harnessing its full potential in creating next-generation pharmaceuticals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 2-Amino-1-phenylethanol hydrochloride | 4561-43-7 [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 10. 2-Amino-1-phenylethanol (7568-93-6) for sale [vulcanchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-AMINO-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 2-AMINO-1-PHENYLETHANOL | 7568-93-6 [chemicalbook.com]
